2,4-Diaminophenoxyethanol

Beschreibung

Historical Context in Synthetic Organic Chemistry

The synthesis of 2,4-Diaminophenoxyethanol and its salts has been a subject of interest for industrial applications. A common synthetic route involves the condensation of 2,4-dinitrochlorobenzene with ethylene (B1197577) glycol under alkaline conditions. chemicalbook.comgoogle.comresearchgate.net This is followed by a hydrogenation step to reduce the nitro groups to amino groups, and finally, salification with an acid like hydrochloric acid to yield the desired salt. chemicalbook.comgoogle.comresearchgate.net The first safety assessment of this compound HCl by the Cosmetic Ingredient Review (CIR) Expert Panel was published in 1991, indicating its established use by that time. cir-safety.org The modern hair coloring industry itself has roots dating back to the late 19th century with the development of organic chemistry and the discovery of para-phenylenediamine's dyeing properties. iarc.fr

Contemporary Significance in Chemical Sciences

In contemporary chemical sciences, this compound is primarily significant as a "coupler" in oxidative hair dye formulations. cir-safety.orgeuropa.eu In this role, it reacts with "precursor" molecules in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger colorant molecules within the hair shaft. cosmeticsinfo.orgcir-safety.org This process results in permanent hair color. cosmeticsinfo.org

Beyond its use in cosmetics, the presence of two amino groups and a hydroxyl group makes this compound a potentially useful building block in organic synthesis and polymer chemistry. smolecule.com Its structural similarity to other aromatic diamines, like p-phenylenediamine (B122844) (PPD), suggests potential for its use in developing new polymers or materials with specific properties. smolecule.com Research has also explored its use as a cross-linking agent in the production of emulsions and as an adsorbent for certain dyes.

Structural Framework and Functional Groups

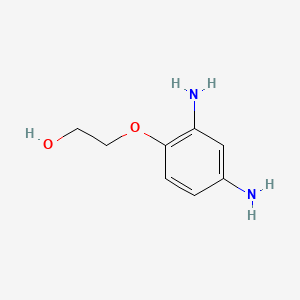

The chemical structure of this compound consists of a benzene (B151609) ring substituted with two amino (-NH2) groups at positions 2 and 4, and a phenoxyethanol (B1677644) group at position 1. smolecule.com The phenoxyethanol group itself is comprised of a phenoxy (-O-C6H5) group attached to an ethanol (B145695) (-CH2CH2OH) moiety. The key functional groups present in the molecule are:

Aromatic Amine: The two amino groups attached to the benzene ring are primary aromatic amines. These groups are nucleophilic and are key to the compound's reactivity in dyeing processes and other chemical reactions. smolecule.comcir-safety.org

Ether: The molecule contains an ether linkage (-O-) connecting the benzene ring to the ethanol side chain.

Alcohol: The terminal hydroxyl (-OH) group on the ethanol side chain is a primary alcohol.

These functional groups allow this compound to undergo a variety of chemical reactions, including acylation, nitration, and oxidation. smolecule.com The presence of both amino and hydroxyl groups provides multiple sites for chemical modification, making it a versatile molecule in synthetic chemistry.

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound and its common salt forms.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12N2O2 | smolecule.com |

| Molecular Weight | 168.19 g/mol | smolecule.com |

| Canonical SMILES | C1=CC(=C(C=C1N)N)OCCO | smolecule.com |

| InChI Key | WCPGNFONICRLCL-UHFFFAOYSA-N | smolecule.com |

Table 2: Chemical and Physical Properties of this compound Dihydrochloride (B599025)

| Property | Value | Source |

| CAS Number | 66422-95-5 | |

| Molecular Formula | C8H14Cl2N2O2 | chemwhat.cometwinternational.commolport.com |

| Molecular Weight | 241.11 g/mol | chemwhat.cometwinternational.commolport.com |

| Appearance | Light grey to light pink or lavender powder | cosmeticsinfo.orgchemicalbook.comcir-safety.org |

| Melting Point | 222-224 °C | parchem.com |

| Solubility | Soluble in water | cir-safety.org |

Table 3: Chemical and Physical Properties of this compound Sulfate (B86663)

| Property | Value | Source |

| CAS Number | 70643-20-8 | thegoodscentscompany.com |

| Molecular Formula | C8H14N2O6S | thegoodscentscompany.com |

| Molecular Weight | 266.27 g/mol | thegoodscentscompany.com |

| Appearance | White powder | cosmeticsinfo.orgcir-safety.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPGNFONICRLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |

| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0073619 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70643-19-5 | |

| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,4-Diaminophenoxyethanol

The most common synthetic pathways to this compound and its salts involve an initial etherification followed by a reduction step. The starting materials are typically readily available industrial chemicals.

A key step in the synthesis is the formation of the ether linkage, which is commonly accomplished via the Williamson ether synthesis. wikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In the context of this compound synthesis, this typically entails reacting a substituted dinitrobenzene with ethylene (B1197577) glycol under alkaline conditions. researchgate.netpatsnap.com

One established procedure uses 2,4-dinitrochlorobenzene as the starting material, which undergoes condensation with ethylene glycol in the presence of a base like sodium hydroxide (B78521) or sodium carbonate. researchgate.netpatsnap.com This reaction forms the intermediate β-2,4-dinitrophenoxyethanol (2,4-DNPE). researchgate.net The reaction is generally heated to ensure completion. patsnap.com

Table 1: Parameters for Williamson Ether Synthesis of 2,4-Dinitrophenoxyethanol

| Parameter | Value / Conditions | Source |

|---|---|---|

| Starting Material | 2,4-Dinitrochlorobenzene | researchgate.net, patsnap.com |

| Reagent | Ethylene Glycol | researchgate.net, patsnap.com |

| Base | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | researchgate.net, patsnap.com |

| Reaction Temperature | 100°C - 140°C | patsnap.com |

| Reaction Time | 4 - 6 hours | patsnap.com |

Following the etherification, the crucial step of reducing the two nitro groups on the aromatic ring to amino groups is performed. Catalytic hydrogenation is the most widely employed method for this transformation due to its efficiency and high yield. researchgate.net The intermediate, β-2,4-dinitrophenoxyethanol, is subjected to hydrogenation using a metal catalyst in a suitable solvent. researchgate.net

Commonly used catalysts include palladium on activated carbon (Pd/C) or specialized catalysts like a Pd-Fe adsorptive resin. researchgate.netgoogle.com The reaction is carried out under hydrogen pressure until the reduction of the nitro groups is complete, yielding this compound. researchgate.netgoogleapis.com The final product is often converted to a more stable salt, such as the dihydrochloride (B599025), by treatment with hydrochloric acid. patsnap.comchemicalbook.com

Etherification: 2,4-dinitrochlorobenzene is reacted with ethylene glycol under alkaline conditions to produce β-2,4-dinitrophenoxyethanol. researchgate.netpatsnap.com

Reduction: The resulting dinitro-intermediate is then reduced via catalytic hydrogenation to form this compound. researchgate.netpatsnap.com

Salt Formation: The free base is treated with hydrochloric acid to precipitate the more stable this compound dihydrochloride salt. patsnap.comchemicalbook.com

An alternative patented method starts with 1,5-dichloro-2,4-dinitrobenzene and 1,2-propanediol to create an intermediate, which is then reduced using a catalyst in dichloromethane. patsnap.com This highlights that variations in starting materials and solvents can be employed to achieve the target molecule. patsnap.com

Catalytic Hydrogenation Procedures

Optimization of Synthesis Parameters

To maximize yield and purity while minimizing costs, the parameters for the synthesis of this compound are carefully optimized. Key factors include the choice and amount of catalyst, as well as the reaction temperature and pressure.

The choice of catalyst is critical for the efficiency of the catalytic hydrogenation step. Studies have investigated various catalysts to find the most effective option. Palladium on activated carbon (10% Pd) is a standard choice for this type of reduction. google.com Research has also explored the use of a Pd-Fe adsorptive resin as a catalyst for the hydrogenation of β-2,4-dinitrophenoxyethanol, studying the effects of its concentration in the reaction system. researchgate.net The optimal amount of catalyst is determined to ensure a complete and efficient reaction without unnecessary excess, which would increase production costs. researchgate.net

Both temperature and pressure are significant variables in the synthesis, particularly during the hydrogenation stage. researchgate.net The etherification step is typically conducted at elevated temperatures, for instance, between 100°C and 140°C, to drive the reaction to completion. patsnap.com

For the catalytic hydrogenation, the reaction is often performed under low to moderate pressure. researchgate.net Specific examples from patent literature indicate pressures around 12 kg/cm ² (approximately 170 psi) and temperatures in the range of 40-60°C. google.comgoogle.com Optimizing these parameters is essential; higher temperatures can increase the reaction rate but may also lead to side reactions, while the pressure must be sufficient to ensure adequate hydrogen availability for the reduction. researchgate.net

Table 2: Optimized Hydrogenation and Salt Formation Parameters

| Parameter | Value / Conditions | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) or Pd-Fe adsorptive resin | researchgate.net, google.com |

| Hydrogenation Temperature | 40°C - 60°C | google.com |

| Hydrogenation Pressure | 12 kg/cm² | google.com, google.com |

| Solvent for Reduction | DMF (Dimethylformamide) | google.com |

| Acid for Salt Formation | Hydrochloric Acid (HCl) | patsnap.com, chemicalbook.com |

Solvent Systems and Reaction Media

The choice of solvent is critical in the synthesis of this compound and its derivatives, influencing reaction rates and product yields.

In one patented method for preparing this compound hydrochloride, the initial condensation reaction between 1,5-dichloro-2,4-dinitrobenzene and 1,2-propylene glycol utilizes either a protic or a polar aprotic solvent. patsnap.com The subsequent reduction step is carried out in dichloromethane. patsnap.com For the synthesis of β-2,4-diaminophenoxyethanol dihydrochloride from 2,4-dinitrochlorobenzene, the choice of reaction medium for the catalytic hydrogenation step was a key parameter studied to optimize the process. researchgate.net

A manufacturing process for the hydrochloride salt details using ethylene glycol as the solvent for the initial condensation of 2,4-dinitrochlorobenzene. google.compatsnap.com The use of polar aprotic solvents, such as dimethylformamide (DMF), is suggested to address solubility issues during the etherification step in the synthesis of the related 5-methyl derivative.

| Reaction Step | Solvent System | Reactants | Reference |

| Condensation | Protic or Polar Aprotic Solvent | 1,5-dichloro-2,4-dinitrobenzene, 1,2-propylene glycol | patsnap.com |

| Reduction | Dichloromethane | Intermediate from condensation | patsnap.com |

| Condensation | Ethylene Glycol | 2,4-dinitrochlorobenzene, Ethylene Glycol | google.compatsnap.com |

| Etherification | Polar Aprotic (e.g., DMF) | 5-Methyl-2,4-dinitrophenol, Ethylene oxide or 2-chloroethanol |

Yield Enhancement Strategies

Maximizing the yield of this compound is a key objective in its industrial production. Research has shown that various factors can be manipulated to improve the final output.

In the synthesis of β-2,4-diaminophenoxyethanol dihydrochloride, studies focused on optimizing catalyst type, catalyst amount, reaction temperature, and pressure during the catalytic hydrogenation step to achieve the best possible yield. researchgate.net For the related synthesis of 2,4-diamino-5-methylphenoxyethanol, yields for the nitration step are reported to be around 70-80%, while the subsequent etherification step can achieve yields of 85-90%.

One patented method highlights that the recycling and reuse of some materials in the production process not only reduces waste but also leads to a high and stable yield. google.com Another study on a similar chemical transformation, the hydroxycarbonylation of α-olefins, achieved yields of approximately 95% by using NiJ2 as a catalyst at high temperatures and pressures. researchgate.net

| Reaction Step | Reported Yield | Key Optimization Factors | Reference |

| Catalytic Hydrogenation | Not specified | Catalyst species, catalyst amount, temperature, pressure | researchgate.net |

| Nitration (5-methyl derivative) | ~70-80% | Precise temperature control (0–5°C) | |

| Etherification (5-methyl derivative) | 85-90% | Use of NaOH or K₂CO₃ as base, specific temperature range (60–80°C) | |

| Overall Process | High and stable | Recycling of materials | google.com |

Green Chemistry Principles in this compound Synthesis

Modern chemical synthesis increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves designing processes that reduce or eliminate the use and generation of hazardous substances. acs.org

A patented preparation technology for this compound hydrochloride highlights its green credentials by recycling and reusing some materials. google.com This approach reduces the amount of waste generated, leading to cleaner production and cost savings. google.comgoogle.com The use of plant extracts for synthesizing nanoparticles is another example of a green chemistry approach, offering an environmentally friendly alternative to conventional physical and chemical methods. ejcmpr.com While not directly applied to this compound in the available research, this illustrates a trend towards more sustainable chemical manufacturing. ejcmpr.com

The principles of green chemistry also advocate for designing products that degrade after use to minimize risk. acs.org Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure is a key, though often overlooked, aspect. acs.org

Chemical Modifications and Derivatization Strategies

The functional groups of this compound, specifically its amino groups, allow for a range of chemical modifications and derivatization reactions.

Acylation Reactions

Acylation is a common transformation for amines. This compound can undergo acylation reactions with acyl chlorides to form amides. smolecule.com This reaction targets the nucleophilic amino groups on the aromatic ring. Another example of a related reaction is the tandem acylation involving pentanehydrazide, which acts as an effective alkylating agent in certain catalyzed reactions. medchemexpress.com

Nitration Reactions

The introduction of nitro groups onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. masterorganicchemistry.com For this compound, nitration can occur under acidic conditions. smolecule.com The synthesis of the related compound, 2,4-diamino-5-methylphenoxyethanol, begins with the nitration of m-cresol (B1676322) using a mixture of concentrated nitric and sulfuric acids at low temperatures to introduce nitro groups at specific positions on the aromatic ring. The nitronium ion (NO2+) is the key electrophile in this process. masterorganicchemistry.com

Oxidation Reactions

The amino groups of this compound make it susceptible to oxidation. smolecule.com This compound can be oxidized by common oxidizing agents like hydrogen peroxide. In the context of its use in hair dyes, it acts as a coupler that is oxidized along with a precursor, typically by hydrogen peroxide, to form the final dye molecules. cir-safety.orgcir-safety.org The sulfate (B86663) salt of this compound is also noted for its ability to resist oxidation, a valuable property in certain applications. ferwer.com

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for 2,4-Diaminophenoxyethanol are not widely published, the expected chemical shifts and signal patterns can be predicted based on the compound's functional groups and the known effects of substituents on aromatic and aliphatic systems. ucl.ac.uklibretexts.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the ethoxy side chain, and the protons of the amine and hydroxyl groups. The exact chemical shifts (δ) can be influenced by the solvent, concentration, and pH. ucl.ac.uk

Aromatic Protons : The benzene (B151609) ring has three protons in different chemical environments. Their signals would typically appear in the aromatic region (approx. 6.0-7.5 ppm). The proton at C5, situated between two amino groups, would likely be the most upfield. The protons at C3 and C6 would show distinct signals influenced by their neighboring groups.

Ethanol (B145695) Side Chain Protons : The two methylene (B1212753) groups (-O-CH₂- and -CH₂-OH) would appear as two distinct signals, likely triplets, in the range of 3.5-4.5 ppm due to coupling with each other. The methylene group attached to the phenolic oxygen (-O-CH₂-) would be expected at a slightly higher chemical shift than the one attached to the hydroxyl group (-CH₂-OH).

Amine and Hydroxyl Protons : The two primary amine groups (-NH₂) and the hydroxyl group (-OH) contain exchangeable protons. These signals can appear as broad singlets over a wide range of chemical shifts and may disappear upon adding D₂O to the sample. The amine protons are typically found in the 3-5 ppm range, while the alcohol proton signal is also variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic H (H-3, H-5, H-6) | 6.0 - 7.0 | Doublet, Doublet of doublets | Signals for the three non-equivalent aromatic protons. |

| Methylene (-O-CH ₂-) | ~4.0 | Triplet | Deshielded by the adjacent ether oxygen. |

| Methylene (-CH ₂-OH) | ~3.7 | Triplet | Influenced by the adjacent hydroxyl group. |

| Amine (-NH ₂) | 3.5 - 5.0 | Broad Singlet | Chemical shift is variable; signal disappears with D₂O. |

| Hydroxyl (-OH ) | 2.0 - 5.0 | Broad Singlet | Chemical shift is variable; signal disappears with D₂O. |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure.

Aromatic Carbons : Six signals are expected for the six carbons of the benzene ring. The carbons directly bonded to the amino and alkoxy groups (C1, C2, C4) will have their chemical shifts significantly influenced by these substituents, generally appearing between 110 and 150 ppm. The carbons bearing hydrogen atoms (C3, C5, C6) will resonate at the higher field (lower ppm) end of the aromatic region.

Ethanol Side Chain Carbons : The two aliphatic carbons of the ethanol side chain will appear at a much higher field (lower ppm values) compared to the aromatic carbons. The carbon of the -O-CH₂- group is expected around 60-70 ppm, while the carbon of the -CH₂-OH group would be slightly more shielded, appearing around 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift correlation tables. pdx.edu

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C (C1, C2, C4) | 130 - 155 | Carbons attached to O and N substituents. |

| Aromatic C (C3, C5, C6) | 100 - 125 | Carbons attached to H. |

| Methylene (-O-C H₂-) | 65 - 75 | Carbon of the ether linkage. |

| Methylene (-C H₂-OH) | 55 - 65 | Carbon attached to the hydroxyl group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. europa.eu The free base of this compound (C₈H₁₂N₂O₂) has a molecular weight of approximately 168.19 g/mol . chemicalbook.com Its salt forms, like the dihydrochloride (B599025) and sulfate (B86663), have higher molecular weights of 241.1 g/mol and 266.27 g/mol , respectively. europa.euscbt.com

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) is formed. This ion can then break down into smaller, characteristic fragment ions. The fragmentation pattern is predictable based on the functional groups present.

Alpha-Cleavage : Cleavage of the C-C bond adjacent (alpha) to the ether oxygen is a likely fragmentation pathway. This could lead to the loss of a ·CH₂OH radical (mass 31), resulting in an ion at m/z 137.

Cleavage of the Ether Bond : The bond between the aromatic ring and the ether oxygen can cleave, leading to a fragment corresponding to the diaminophenoxy radical or cation.

Loss of the Side Chain : Fragmentation can involve the loss of the entire hydroxyethoxy group (-OCH₂CH₂OH, mass 61) or a related fragment, leading to an ion corresponding to the diaminophenyl cation.

Amine-related Fragmentation : Cleavage adjacent to the amino groups can also occur, though ether fragmentation often dominates in such structures. miamioh.edu

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound Based on common fragmentation patterns for aromatic ethers and alcohols. chemguide.co.uklibretexts.org

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |

| 168 | [C₈H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical via alpha-cleavage. |

| 123 | [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl (B10761427) radical. |

| 108 | [C₆H₆N₂O]⁺ | Ion from cleavage of the C-O ether bond. |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups. europa.eu

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. chrom-china.com Key expected absorptions include:

O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ from the alcohol hydroxyl group.

N-H Stretch : Two sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂). Since there are two distinct amine groups, this region may be complex.

Aromatic C-H Stretch : Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch : Signals for the methylene groups appear in the 2850-2960 cm⁻¹ range.

Aromatic C=C Bending : Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretch : A strong band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹, and the alcohol C-O stretch should appear around 1050 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 | O-H Stretch | Alcohol (-OH) |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |

| 1500 - 1600 | C=C Bending | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Aryl-Alkyl Ether |

| ~1050 | C-O Stretch | Primary Alcohol |

Raman Spectroscopy and Theoretical Spectra Comparison

Raman spectroscopy provides complementary information to IR spectroscopy. A theoretical analysis of the Raman spectrum of this compound has been performed, identifying key vibrational modes. scispace.com This computational approach allows for detailed spectral interpretation, even in the absence of extensive experimental data. scispace.comresearchgate.net

The theoretical spectrum shows significant peaks in the high-frequency region (3000–4000 cm⁻¹). scispace.com A key finding is the differentiation between the two amino groups:

The N-H bonds of the amino group at the C4 position (para to the ether) are predicted to have symmetric and asymmetric stretching vibrations around 3630 cm⁻¹ and 3760 cm⁻¹, respectively. scispace.com

The amino group at the C2 position (ortho to the ether) shows corresponding symmetric and asymmetric N-H stretching peaks at approximately 3512 cm⁻¹ and 3711 cm⁻¹. scispace.com

Other notable predicted Raman bands include C-H stretching and bending from the ethylene (B1197577) group around 3000 cm⁻¹ and a cluster of peaks near 3200 cm⁻¹ due to C-H stretching within the aromatic ring. scispace.com The ability to distinguish the vibrational modes of the two separate amino groups highlights the power of combining theoretical calculations with spectroscopic analysis for detailed structural elucidation. scispace.com

Table 5: Selected Theoretical Raman Peaks for this compound Data derived from computational analysis. scispace.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3760 | Asymmetric N-H Stretch | 4-Amino group |

| ~3711 | Asymmetric N-H Stretch | 2-Amino group |

| ~3630 | Symmetric N-H Stretch | 4-Amino group |

| ~3512 | Symmetric N-H Stretch | 2-Amino group |

| ~3200 | C-H Stretch | Aromatic Ring |

| ~3000 | C-H Stretch and Bend | Ethylene Group |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental tool for separating and quantifying the components of a mixture. For a compound like this compound, which is used in applications requiring high purity, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. advancechemjournal.com This method separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. advancechemjournal.com

Published methods describe the use of HPLC with UV detection for the analysis of this compound HCl. cir-safety.org One such method demonstrated the ability to quantify the compound over a concentration range of 5 to 100 µg/mL, with a detection limit of 0.005 mg/mL in purified water. cir-safety.org The accuracy of this method was reported to be greater than 100 ± 10% with an imprecision of less than 10%. cir-safety.org

HPLC analysis of various batches of this compound HCl has consistently shown a purity level of over 99.5% (by area percentage, without applying a response factor). europa.eu The stability of the compound has also been evaluated using HPLC. For instance, aqueous solutions of this compound HCl (at 0.1 and 200 mg/ml) were found to be stable for up to 6 hours at room temperature and for 9 days at +4°C when protected from light and under an inert gas atmosphere. europa.eu Similarly, solutions in DMSO (5, 50, and 100 mg/ml) were stable for up to 4 hours under similar protective conditions. europa.eu

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters in developing a robust HPLC method. For aromatic amines like this compound, reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is non-polar, and the mobile phase is a more polar aqueous-organic mixture. advancechemjournal.comacs.org UV detection is suitable due to the aromatic nature of the compound, which imparts strong UV absorbance. cir-safety.org

Table 1: HPLC Method Parameters for this compound HCl Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | cir-safety.org |

| Detector | UV Radiation | cir-safety.org |

| Wavelength | 300 nm | cir-safety.org |

| Quantification Range | 5 - 100 µg/ml | cir-safety.org |

| Limit of Detection | 0.005 mg/ml (in purified water) | cir-safety.org |

| Accuracy | >100 ± 10% | cir-safety.org |

| Imprecision | <10% | cir-safety.org |

| Purity (Batch analysis) | >99.5% (area %) | europa.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but its direct application to polar and thermally labile compounds like this compound can be challenging. researchgate.net The high temperatures used in the GC inlet and column can cause decomposition of such analytes. To overcome this, a chemical derivatization step is often employed. jfda-online.com

For oxidative hair dye ingredients, including aromatic amines, in situ derivatization is a valuable strategy to enhance thermal stability and volatility for GC-MS analysis. researchgate.netmdpi.com This process involves converting the reactive amine and hydroxyl functional groups into less polar, more stable derivatives. researchgate.net A common derivatizing agent is acetic anhydride (B1165640), which acetylates the amine and hydroxyl groups. researchgate.netmdpi.com This derivatization can be performed directly in the sample matrix (in situ), preventing potential degradation of the highly reactive analytes during sample preparation. mdpi.com

The resulting acetylated derivatives are more amenable to GC separation. mdpi.com The mass spectrometer then detects these derivatives, often showing characteristic fragmentation patterns. For instance, derivatization with acetic anhydride typically leads to a characteristic neutral loss of a ketene (B1206846) molecule ([M-CH₂CO]⁺), which corresponds to a mass-to-charge ratio (m/z) of M-42. researchgate.netmdpi.com This specific fragmentation is useful for selective ion monitoring (SIM), a GC-MS mode that enhances sensitivity and selectivity for target compounds. researchgate.netmdpi.com

This derivatization approach has been successfully used to quantify a range of oxidative hair dye ingredients in commercial products, addressing the challenges posed by their chemical instability. researchgate.netmdpi.com Other derivatization reagents, such as isobutyl chloroformate (IBCF), have also been utilized for the GC-MS analysis of aromatic amines in various sample types. nih.gov

Table 2: GC-MS Derivatization Strategy for Aromatic Amines

| Parameter | Description | Source |

|---|---|---|

| Challenge | High reactivity and chemical instability of oxidative dyes under analytical conditions. | researchgate.netmdpi.com |

| Solution | In situ chemical derivatization before instrumental analysis. | researchgate.netmdpi.com |

| Derivatizing Agent | Acetic Anhydride | researchgate.netmdpi.com |

| Reaction | Acetylation of hydroxy and amine groups. | mdpi.com |

| Benefit | Prevents chemical reactions between ingredients and increases thermal stability. | mdpi.com |

| MS Fragmentation | Characteristic loss of ketene ([M-CH₂CO]⁺), resulting in an ion at m/z (M-42). | researchgate.netmdpi.com |

| Detection Mode | Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity. | researchgate.netmdpi.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction. umich.edusigmaaldrich.com In the synthesis of this compound, which can be prepared by the reduction of 2-(2',4'-dinitrophenoxy)ethanol, TLC is an invaluable tool to track the conversion of the starting material to the final product. researchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). youtube.com As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umich.eduyoutube.com

For example, in a synthesis reaction, samples can be taken at different time points and spotted on a TLC plate alongside the starting material and a reference standard of the product. wordpress.com After developing the plate, the spots are visualized. Since many organic compounds are colorless, visualization techniques are required, such as using a UV lamp (if the compounds are UV-active) or staining with a chemical reagent. umich.eduwordpress.com For primary amines like this compound, a ninhydrin (B49086) solution can be used as a spray reagent, which typically produces pink or purple spots upon heating. illinois.edu

By comparing the relative intensity of the spots corresponding to the starting material and the product, a chemist can determine if the reaction is complete. wordpress.comresearchgate.net The disappearance of the starting material spot and the appearance of a strong product spot indicate the reaction's completion. wordpress.com TLC analysis was used to confirm the completion of the condensation step in one of the synthesis routes for this compound hydrochloride. google.comgoogle.com

Table 3: General Procedure for TLC Reaction Monitoring

| Step | Description | Source |

|---|---|---|

| 1. Plate Preparation | A baseline is drawn with a pencil near the bottom of the TLC plate. | umich.edu |

| 2. Spotting | Small spots of the reaction mixture, starting material, and product standard are applied to the baseline. | wordpress.com |

| 3. Development | The plate is placed in a sealed chamber containing a suitable solvent system (mobile phase). | umich.eduyoutube.com |

| 4. Visualization | After the solvent front nears the top, the plate is removed, dried, and visualized (e.g., under UV light or with a chemical stain like ninhydrin for amines). | umich.eduillinois.edu |

| 5. Analysis | The progress of the reaction is assessed by observing the disappearance of the starting material spot and the appearance of the product spot. | wordpress.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with In Situ Derivatization

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, etc.) of a compound. It provides critical data to verify the empirical formula of a newly synthesized substance or to confirm the purity of an existing one.

For this compound (C₈H₁₂N₂O₂) and its dihydrochloride salt (C₈H₁₂N₂O₂·2HCl), elemental analysis is used alongside spectroscopic methods (like NMR, IR, and MS) for complete chemical characterization. europa.euresearchgate.net The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For instance, the identity and purity of synthesized samples of this compound dihydrochloride have been established using a combination of techniques that includes elemental analysis. researchgate.net This verification is a standard requirement in the chemical characterization data package for regulatory submissions. europa.eu

Table 4: Theoretical Elemental Composition of this compound and its Dihydrochloride Salt

| Compound | Molecular Formula | C (%) | H (%) | N (%) | O (%) | Cl (%) |

|---|---|---|---|---|---|---|

| This compound (Free Base) | C₈H₁₂N₂O₂ | 57.13 | 7.19 | 16.66 | 19.02 | - |

Note: The values in the table are theoretical and calculated based on atomic weights. Experimental results from elemental analysis would be compared to these values to confirm composition.

Mechanistic Investigations in Chemical and in Vitro Cellular Systems

Role in Oxidative Coupling Processes and Color Formation Chemistry

In oxidative hair dye products, 2,4-Diaminophenoxyethanol functions as a "coupler" or secondary intermediate. tga.gov.autga.gov.auplos.org These products typically consist of two components that are mixed immediately before application: one containing the dye precursors and couplers, and the other containing an oxidizing agent, usually hydrogen peroxide. ewg.org The fundamental process involves the chemical reaction between precursors and couplers inside the hair shaft to form large, stable color molecules. ewg.org

The formation of the final hair color is a result of a sequence of chemical reactions governed by specific kinetics. The process begins when an oxidizing agent activates primary intermediates, also known as precursors (e.g., p-toluenediamine, p-aminophenol). tga.gov.autci-thaijo.org This activation step forms highly reactive, transient species, such as quinonediimines. tci-thaijo.org

As a coupler, this compound acts as a nucleophile that rapidly reacts with these electrophilic intermediates. tga.gov.autci-thaijo.org This coupling reaction is significantly faster than the self-coupling of precursors, which prevents the formation of undesired products like Bandrowski's base when a coupler is present. tci-thaijo.org The resulting products are typically dimeric or trimeric dye molecules, which are large enough to be trapped within the hair cortex, providing a long-lasting color. ewg.orgtci-thaijo.orgnih.gov

Research involving various combinations of precursors and couplers, including this compound, has demonstrated that the reaction products are predictable based on theoretical reaction kinetics. nih.gov Studies have shown that in complex formulations with multiple components, the chemistry is dominated by the fastest coupling reactions. nih.govnih.gov The final shade is determined by the specific combination and concentration of precursors and couplers used. ewg.org

Table 1: Conceptual Framework of Oxidative Coupling Reaction This table provides a simplified, interactive overview of the reaction stages.

| Stage | Reactants | Process | Intermediate/Product | Reaction Rate |

| 1. Activation | Precursor (e.g., p-phenylenediamine) + Oxidant (H₂O₂) | Oxidation | Quinonediimine (transient) | Fast |

| 2. Coupling | Quinonediimine + Coupler (this compound) | Nucleophilic Attack | Diphenylamine Intermediate | Very Fast |

| 3. Stabilization | Diphenylamine Intermediate + Oxidant (H₂O₂) | Oxidation | Final Dye Molecule (Dimer) | Instantaneous |

| 4. Self-Coupling (in absence of coupler) | Precursor + Precursor | Oxidation/Coupling | e.g., Bandrowski's Base | Slow |

The chemical mechanism for color development is a multi-step process initiated in an alkaline environment, which causes the hair shaft to swell, allowing the small precursor and coupler molecules to penetrate the cuticle and enter the cortex. cir-safety.org

Inside the cortex, the hydrogen peroxide serves two functions: it degrades the natural melanin (B1238610) pigment in the hair and oxidizes the dye precursors to initiate the color formation cascade. ewg.org The oxidized precursor then irreversibly reacts with the coupler, this compound, to form the final chromophores. tga.gov.auplos.org The specific chemical structure of the resulting dimer or trimer dictates the color produced. For instance, different precursors combined with this compound will yield a range of shades. cir-safety.org The entire process—from penetration to the final oxidation step—is designed to occur within the hair fiber, ensuring the color's permanence. ewg.org

Precursor-Coupler Reaction Kinetics and Product Formation

Molecular Interactions with Model Biological Systems (In Vitro)

The interaction of this compound with biological molecules has been investigated in various in vitro model systems to understand its potential biological activity at a cellular level.

The genotoxic potential of this compound has been evaluated through a battery of in vitro assays, which have yielded mixed results. europa.eu In bacterial reverse mutation assays (Ames test), the compound was found to be mutagenic in Salmonella typhimurium strain TA98, but only in the presence of metabolic activation. europa.eunih.gov No mutagenic activity was observed in other strains, with or without metabolic activation. nih.gov

In studies using mammalian cells, this compound HCl induced chromosomal aberrations and was positive in a micronucleus assay using human lymphocytes, both with and without metabolic activation. europa.eunih.gov However, it was not genotoxic in chromosomal aberration tests using Chinese hamster ovary (CHO) cells or in a mammalian cell gene mutation test in L5178Y mouse lymphoma cells. nih.gov Furthermore, it did not induce unscheduled DNA synthesis (UDS) in HeLa cells. nih.gov

Beyond DNA damage, direct molecular interactions have been studied. An investigation into the interaction between several aromatic amines and adenosine-5'-triphosphate (B57859) (ATP), a crucial cellular energy carrier, was conducted in an aqueous sodium chloride solution. europa.eu This study found that this compound forms complex species with ATP, specifically [(ATP)(L)Hi](i-4), with high yields ranging from 60% to 80%. europa.eu

Table 2: Summary of In Vitro Genotoxicity Studies for this compound HCl This table is interactive. You can sort the data by clicking on the headers.

| Test System | Cell Type | Metabolic Activation | Endpoint | Result | Reference(s) |

| Bacterial Reverse Mutation | S. typhimurium TA98 | With S9 | Gene Mutation | Positive | nih.gov, europa.eu |

| Bacterial Reverse Mutation | S. typhimurium TA98 | Without S9 | Gene Mutation | Negative | nih.gov, europa.eu |

| Bacterial Reverse Mutation | S. typhimurium Other Strains | With/Without S9 | Gene Mutation | Negative | nih.gov |

| Micronucleus Test | Human Lymphocytes | With/Without S9 | Chromosome Damage | Positive | nih.gov, europa.eu |

| Chromosome Aberration | Human Lymphocytes | With/Without S9 | Chromosome Damage | Positive | nih.gov, europa.eu |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) | With/Without S9 | Chromosome Damage | Negative | nih.gov |

| Gene Mutation Test | Mouse Lymphoma L5178Y | With/Without S9 | Gene Mutation | Negative | nih.gov |

| Unscheduled DNA Synthesis | HeLa Cells | Not specified | DNA Repair | Negative | nih.gov |

Some sources suggest that the interaction of this compound with cellular components may lead to oxidative stress. nih.gov Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. However, specific in vitro studies detailing the mechanisms of how this compound might induce this state, such as by affecting antioxidant enzyme activities (e.g., catalase, superoxide (B77818) dismutase) or increasing markers of cellular damage (e.g., lipid peroxidation), are not extensively detailed in the available scientific literature. While studies on structurally different compounds have shown such effects, direct evidence for this specific biochemical pathway for this compound is limited. plos.orgnih.gov

Interactions with Nucleic Acids and Cellular Components in Model Systems

Protonation Constants and Complex Formation Studies with Biomolecules (In Vitro)

The behavior of this compound in a biological environment is influenced by its ability to be protonated and to form complexes with biomolecules. The protonation constants of the compound were determined using potentiometric measurements in an aqueous sodium chloride solution at 298.15 K. europa.eu These constants are crucial for understanding the charge state of the molecule at a given pH, which affects its solubility, membrane permeability, and interaction with charged biomolecules. The study utilized models such as the Debye-Hückel and Specific Ion Interaction Theory (SIT) to analyze the data. europa.eu

Further in vitro research has quantified the non-covalent interactions between this compound and adenosine-5'-triphosphate (ATP). europa.eu The study demonstrated a significant interaction, leading to the formation of stable complexes. europa.eu The stability of these complexes was found to be dependent on factors such as ionic strength and temperature. europa.eu The sequestering ability of this compound towards ATP was quantified by calculating the pL₅₀ parameter, which defines the concentration of the ligand required to bind 50% of the ATP. europa.eu

Table 3: Protonation and Complex Formation Data for this compound (L) This interactive table summarizes key findings from in vitro studies.

| Parameter | System/Conditions | Value/Finding | Significance | Reference(s) |

| Protonation Constants | NaCl(aq), T = 298.15 K | Constants determined via potentiometry. | Defines the charge of the molecule at physiological pH, influencing its interactions. | europa.eu, |

| Complex Formation | with ATP at T=298.15 K, I=0.06 mol⋅L⁻¹ | Formation of [(ATP)(L)Hi](i-4) species. | Demonstrates direct, non-covalent interaction with a key biological molecule. | europa.eu |

| Complex Yield | with ATP | 60-80% | Indicates a high affinity and efficient complex formation. | europa.eu |

| Sequestering Ability | towards ATP | pL₅₀ parameter calculated. | Quantifies the effectiveness of the compound in binding ATP under specific conditions. | europa.eu |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of molecules. For 2,4-Diaminophenoxyethanol, such calculations can predict a range of properties that govern its behavior as a hair dye coupler.

While specific, in-depth DFT studies on this compound are not widely published in peer-reviewed literature, the principles can be inferred from studies on similar molecules like aminophenols and their derivatives. researchgate.netresearchgate.net DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For aminophenol isomers, the B3LYP method with basis sets like 6-31G(d) and 6-311+G(2d,2p) has been used to compute standard enthalpies of formation with results that align well with experimental data. researchgate.net

Key molecular properties that can be calculated for this compound include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Electronic Properties: The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the amino groups and the oxygen atoms of the ether and alcohol functionalities would be expected to be electron-rich sites.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. As a hair dye coupler, this compound is designed to be an electron-rich nucleophile, which would correspond to a relatively high HOMO energy. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to quantify and compare the reactivity of different couplers.

In the context of its use in hair dyes, DFT calculations can help understand its role in the oxidative coupling reaction. The nucleophilic nature of the aromatic ring, activated by the two amino groups and the phenoxy group, is what allows it to react with the oxidized primary intermediate (a quinonediimine).

Table 1: Representative Calculated Molecular Properties for Aromatic Amines (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.

| Property | Typical Calculated Value/Description | Significance |

|---|---|---|

| HOMO Energy | -5 to -6 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1 to 2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6 to 8 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2 to 4 Debye | Indicates overall polarity of the molecule |

| Mulliken Atomic Charges | Negative on N and O atoms | Shows the location of nucleophilic centers |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique allows for the exploration of the conformational space of a molecule, identifying stable conformations and the transitions between them. grafiati.comslideshare.net

A typical MD simulation would involve:

System Setup: Placing the this compound molecule in a simulation box, often with solvent molecules (e.g., water) to mimic solution conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or high-energy configurations.

Simulation Run: Solving Newton's equations of motion for the system over a set period (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to determine preferential conformations, dihedral angle distributions, and the formation of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the ether oxygen or an amino group).

While specific MD studies on this compound are not available in the literature, this methodology is crucial for understanding how the molecule's flexibility might affect its diffusion into the hair shaft and its orientation at the reaction site during the dyeing process.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling can be used to investigate the mechanism of this coupling reaction at a molecular level. This involves identifying the reactants, intermediates, transition states, and products along the reaction coordinate.

The general mechanism is understood to be:

Oxidation of the Primary Intermediate: In the presence of an oxidizing agent like hydrogen peroxide under alkaline conditions, a primary intermediate (e.g., PPD) is oxidized to a reactive quinonediimine (QDI). mdpi.com

Nucleophilic Attack by the Coupler: The electron-rich this compound molecule acts as a nucleophile and attacks the electrophilic QDI. The attack is directed by the activating amino and phenoxy groups.

Formation of a Leuco Dye: This initial coupling product is a colorless or lightly colored intermediate known as a leuco dye.

Oxidation to the Final Dye: The leuco dye is subsequently oxidized to form the final, larger, colored dye molecule which becomes trapped within the hair fiber.

Computational methods can be employed to model this pathway. Transition state theory allows for the calculation of the activation energy (the energy barrier) for the nucleophilic attack step. researchgate.net By locating the transition state structure—the highest energy point along the reaction path—researchers can understand the factors that influence the reaction rate. For instance, the electron-donating strength of the substituents on the coupler and the electrophilicity of the QDI are key factors. Kinetic studies on the oxidation of other aromatic amines have shown that the reaction mechanism can involve hydride-ion transfer and the formation of cationic intermediates in the rate-determining step. ias.ac.in

Structure-Activity Relationship (SAR) Investigations (Computational Approaches)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. nih.gov In the context of hair dyes, computational SAR/QSAR models are widely used to predict various endpoints, including sensitization potential and mutagenicity, based on molecular descriptors. nih.govresearchgate.netmedicaljournals.se

For a large set of hair dye ingredients, including couplers like this compound, QSAR models have been developed. ncsu.eduacs.org These models use a range of calculated molecular descriptors as inputs:

Topological Descriptors: Based on the 2D representation of the molecule.

Geometrical Descriptors: Derived from the 3D structure.

Physicochemical Descriptors: Such as logP (hydrophobicity), molecular weight, and topological polar surface area (TPSA). ncsu.edu

For example, a QSAR model developed using local lymph node assay (LLNA) data and topological sub-structural molecular descriptors (TOPS-MODE) was used to predict the skin sensitization potential of 229 hair dye substances. nih.gov Such studies found that a majority of hair dye ingredients were predicted to be moderate to strong sensitizers. nih.govmedicaljournals.se These computational approaches allow for the screening of large numbers of chemicals, prioritizing them for experimental testing and helping to design safer alternatives. ncsu.edu

Table 2: Common Descriptors Used in QSAR Models for Hair Dyes

| Descriptor Type | Example Descriptor | Relevance to Activity |

|---|---|---|

| Hydrophobicity | LogP | Influences skin penetration and bioavailability |

| Electronic | Atomic Charges, Dipole Moment | Relates to reactivity and intermolecular interactions |

| Topological | Molecular Connectivity Indices | Encodes information about branching and size |

| Steric/3D | Molecular Volume, Surface Area | Affects binding to biological macromolecules |

Spectroscopic Property Prediction and Validation (e.g., Theoretical Raman Spectra)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation and interpretation. This is particularly useful for complex molecules where peak assignment can be challenging.

A theoretical Raman spectrum for this compound has been calculated and described in the literature. scispace.com Raman spectroscopy provides a vibrational "fingerprint" of a molecule based on the inelastic scattering of light. youtube.com Theoretical calculations, often using DFT or Hartree-Fock (HF) methods, can compute the vibrational frequencies and their corresponding Raman intensities. mdpi.com

In a study comparing the theoretical Raman spectra of several purple-blue hair dye couplers, this compound was analyzed alongside 2,4-diaminoanisole (B165692) and 1,5-dihydroxynaphthalene. scispace.com The study noted that while the structures of this compound and 2,4-diaminoanisole are quite similar, they can be distinguished by their Raman spectra.

Key features of the theoretical Raman spectrum for this compound include:

High-Frequency Region (3000–4000 cm⁻¹): This region is dominated by C-H and N-H stretching vibrations. A cluster of peaks around 3200 cm⁻¹ is attributed to C-H stretching within the aromatic ring. Two peaks around 3000 cm⁻¹ are noted to arise from C-H stretching and bending in the ethylene (B1197577) group. scispace.com

Fingerprint Region (below 1800 cm⁻¹): This region contains a complex set of peaks corresponding to various bending and stretching modes of the entire molecule, making it highly specific.

Comparing theoretical spectra with experimental data helps to assign the observed Raman peaks to specific molecular vibrations, confirming the molecular structure and providing a basis for identifying the compound in complex mixtures like commercial hair dye formulations. scispace.com

Chemistry of 2,4 Diaminophenoxyethanol Derivatives and Analogues

Synthesis and Characterization of Novel Derivatives

The synthesis of 2,4-Diaminophenoxyethanol and its derivatives typically follows a multi-step process, beginning with precursors that are subsequently modified to introduce the desired functional groups. The dihydrochloride (B599025) salt is a common form of this compound. smolecule.comeuropa.eu

A prevalent synthetic route involves the initial condensation of 2,4-dinitrochlorobenzene with ethylene (B1197577) glycol in an alkaline environment to form an intermediate, β-2,4-dinitrophenoxyethanol. researchgate.net This intermediate is then subjected to a hydrogenation reduction process to convert the two nitro groups (-NO₂) into amino groups (-NH₂). Finally, the resulting diamine is treated with hydrochloric acid to produce the stable this compound dihydrochloride salt. google.com Another described method starts with 1,5-dichloro-2,4-dinitrobenzene and 1,2-propanediol. patsnap.com The general synthesis can be broken down into three main stages: a condensation section, a hydrogenation reduction section, and a salt formation section. google.com

Table 1: Example Synthesis Parameters for this compound Hydrochloride This table provides an overview of varied conditions reported in synthetic processes.

| Step | Starting Materials | Reagents/Catalyst | Temperature | Pressure | Duration | Reference |

|---|---|---|---|---|---|---|

| Condensation | 2,4-dinitrochlorobenzene, Ethylene Glycol | Sodium Carbonate | 100-140°C | N/A | 4-6 hours | google.com |

| Hydrogenation | β-2,4-dinitrophenoxyethanol | Hydrogen gas, Catalyst | N/A | 12kg/cm² | N/A | google.com |

| Salt Formation | This compound | Hydrochloric Acid | N/A | 0.085MPa (Vacuum) | N/A | google.com |

| Alternative Step 1 | 1,5-dichloro-2,4-dinitrobenzene, 1,2-propanediol | Dichloromethane (solvent) | 50-60°C | N/A | 20 hours | patsnap.com |

| Alternative Step 2 | Intermediate from Step 1 | Reducing agent, Catalyst | 50-60°C | N/A | 4-5 hours | patsnap.com |

The characterization of these derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, in analogues, specific signals can be assigned to aromatic protons, methylene (B1212753) protons (-CH₂), and amino protons (-NH₂). researchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy helps identify the key functional groups present. Characteristic absorption bands confirm the presence of -OH (phenolic), -NH (amino), -CH₂ (methylene), and C=C (aromatic) stretches. researchgate.net

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. researchgate.net

Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to assess the purity of the synthesized compound. cir-safety.org In some cases, in-situ derivatization with reagents like acetic anhydride (B1165640) is used to make the analytes suitable for GC-MS analysis. google.com

Table 2: Representative FT-IR Spectral Data for an Analogous 2,4-Diaminophenol-based Copolymer This data illustrates the types of spectral features used for characterization.

| Observed Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3291.4 | -OH (phenolic) |

| 3400.0 | >NH stretch (amino) |

| 2970.3 | methylene –CH₂ stretch |

| 1417.6 | >C=C< stretch in aromatics |

| 1690.0 | >C=O stretch |

Source: Adapted from research on a 2,4-DAPOF copolymer. researchgate.net

Comparative Reactivity and Electronic Properties of Analogues

The reactivity of this compound is largely governed by the electron-donating nature of its two amino groups and the hydroxyl group. The amino groups, positioned at the ortho and para positions relative to the ether linkage, make the aromatic ring highly activated towards electrophilic attack.

Studies on analogous m-phenylenediamines provide insight into this reactivity. For instance, the reaction of p-benzoquinone monoimines with m-phenylenediamines, a process central to the formation of certain dyes, demonstrates the nucleophilic character of the diamine. rsc.org The rate of this coupling reaction is sensitive to pH and the presence of other substituents on the ring. Methylation of the m-diamine increases the reaction rate, consistent with an electrophilic attack mechanism where the electron-rich diamine acts as the nucleophile. rsc.org Conversely, methylation of the electrophile (the monoimine) decreases the rate. rsc.org

The electronic properties of these molecules can be studied through both experimental and computational methods. Interactions between electron-donating aromatic amines (like m-phenylenediamine (B132917) and m-aminophenol) and electron-accepting molecules (like chloranil) have been shown to form charge-transfer complexes. oup.com The formation of these complexes, which can be observed spectroscopically, is a direct consequence of the electron-donating ability of the amino-substituted ring. oup.com Computational studies using Density Functional Theory (DFT) on related heterocyclic systems are often employed to calculate HOMO/LUMO energy levels, which helps in understanding their electronic structure and predicting their reactivity in various chemical environments. beilstein-journals.org

Polymerization Reactions Incorporating this compound as a Monomer

The presence of two primary amine groups makes this compound a suitable candidate for use as a monomer in condensation polymerization reactions. smolecule.comyoutube.com In such reactions, the diamine monomer can react with a co-monomer containing at least two complementary functional groups, such as a dicarboxylic acid or a dianhydride, to form a polymer chain with the repeated elimination of a small molecule like water. youtube.com

While specific research on the polymerization of this compound is limited, studies on its close analogue, 2,4-diaminophenol (B1205310), demonstrate this potential. A copolymer resin was successfully synthesized via a condensation polymerization reaction of 2,4-diaminophenol with oxamide (B166460) and formaldehyde, using NaOH as a catalyst. researchgate.netresearcher.life This demonstrates that the diaminophenol structure can be readily incorporated into a polymer backbone.

The general principles of condensation polymerization suggest that this compound could be used to create various types of polymers:

Polyamides : By reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), it could form polyamides, which are polymers linked by amide bonds.

Polyimides : Reaction with dianhydrides would proceed through a poly(amic acid) intermediate, which upon cyclization, would form highly stable polyimides. vt.edu

The additional hydroxyl group on the phenoxyethanol (B1677644) side chain offers a further site for modification, potentially allowing for the synthesis of more complex, cross-linked, or functionalized polymer structures.

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of this compound is based on structure-property relationships, where targeted modifications to the molecule's structure are made to achieve desired chemical or physical properties. researchgate.netnih.gov The primary sites for functionalization are the two amino groups, the terminal hydroxyl group, and the aromatic ring.

Key design principles include:

Modification of the Amino Groups : The primary amines can undergo a variety of reactions, including acylation to form amides or alkylation. These modifications can alter the molecule's electronic properties, solubility, and reactivity in subsequent reactions, such as oxidative coupling for dye formation. smolecule.com

Modification of the Hydroxyl Group : The terminal -OH group on the ethoxy side chain can be esterified or etherified. Altering the length or nature of this side chain can significantly impact the molecule's solubility and its interaction with other substances, which is a key consideration in formulation science.

Substitution on the Aromatic Ring : While the ring is already heavily substituted, further electrophilic substitution could be possible, although potentially difficult. The primary design focus remains on modifying the existing functional groups.

These design principles allow chemists to create a library of derivatives with tailored properties for specific applications, whether for developing new polymers, creating dyes with specific shades and fastness, or synthesizing other advanced materials. nih.govmdpi.com

Advanced Chemical and Material Science Applications

Applications as a Chemical Building Block in Organic Synthesis

In the field of organic synthesis, chemical building blocks are fundamental molecular units used for the modular, bottom-up assembly of more complex chemical structures. sigmaaldrich.com These functionalized molecules serve as crucial starting points for creating intricate architectures like metal-organic frameworks, molecular constructs, and nanoparticles. sigmaaldrich.com 2,4-Diaminophenoxyethanol, often supplied in its more stable dihydrochloride (B599025) salt form, is recognized as such a building block. calpaclab.com

The reactivity of this compound is centered on its three functional groups: two amine (-NH₂) groups and one primary alcohol (-OH) group attached to an aromatic core. This configuration allows it to serve as a precursor in a variety of chemical transformations. A key example of its synthesis, demonstrating its role as a target molecule built from other precursors, involves a multi-step process. One documented synthesis involves the catalytic hydrogenation of β-2,4-dinitrophenoxyethanol (2,4-DNPE) under low pressure. researchgate.net The 2,4-DNPE intermediate is itself synthesized from 2,4-dinitrochlorobenzene and ethylene (B1197577) glycol. researchgate.net

Table 1: Synthesis of this compound Dihydrochloride This interactive table summarizes a documented synthesis route.

| Step | Starting Materials | Key Reagents/Catalysts | Product |

|---|---|---|---|

| 1 | 2,4-dinitrochlorobenzene (DNCB), Ethylene glycol (EG) | Sodium Hydroxide (B78521) (NaOH) | β-2,4-dinitrophenoxyethanol (2,4-DNPE) |

| 2 | β-2,4-dinitrophenoxyethanol (2,4-DNPE) | Hydrogen Gas, Pd-Fe Adsorptive Resin Catalyst | This compound (2,4-DAPE) |

Data sourced from a study on the synthesis of β-2,4-diaminophenoxyethanol dihydrochloride. researchgate.net

The presence of multiple reactive sites allows for its use in constructing more complex molecules with specific functionalities, a cornerstone of its application in organic chemistry. smolecule.com

Integration into Polymer Science for Functional Materials Development

The development of functional materials through polymer science often involves the strategic incorporation of transition metals or specialized organic monomers into polymer chains to impart unique magnetic, electric, or catalytic properties. advancedsciencenews.com The design and synthesis of specific macromolecules is a key research direction aimed at creating high-performance materials. nwpu.edu.cn

This compound is a prime candidate for integration into polymers due to its multifunctional nature. The two primary amine groups on the aromatic ring are particularly suited for polymerization reactions. They can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength. The hydroxyl group on the phenoxyethanol (B1677644) side chain offers an additional site for modification or polymerization, such as through esterification to create polyesters or etherification to form polyethers. This dual functionality allows for the creation of cross-linked polymers or polymers with tailored side-chain characteristics.

Table 2: Potential Polymerization Reactions of this compound This interactive table outlines the potential uses of the compound's functional groups in polymer synthesis.

| Functional Group | Co-reactant Type | Resulting Polymer Class (Potential) |

|---|---|---|

| Diamine (-NH₂) | Diacyl Chloride, Dicarboxylic Acid | Polyamide |

| Diamine (-NH₂) | Dianhydride | Polyimide |

| Hydroxyl (-OH) | Dicarboxylic Acid | Polyester |

The generation of polymers containing specific monomers like this compound has the potential to produce functional materials with unique properties valuable in various advanced applications. advancedsciencenews.com

Research Tools in Analytical Chemistry (e.g., as a Reference Standard or Reagent)

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. resource.org These standards are essential for calibrating analytical instruments and ensuring the accuracy and comparability of test results. This compound dihydrochloride is available as a high-purity compound suitable for use as a certified reference material (CRM) or analytical standard. cpachem.com

For a compound to be used as a reference standard, its purity and identity must be rigorously characterized. The European Commission's Scientific Committee on Consumer Safety (SCCS) has published detailed characterization data for batches of this compound HCl, which exemplifies the level of quality control required. europa.eu This includes analysis by High-Performance Liquid Chromatography (HPLC) to determine purity, as well as establishing limits for potential impurities. europa.eu

Table 3: Example Characterization Data for a this compound HCl Reference Batch This interactive table shows typical quality control parameters for a reference standard.

| Parameter | Specification/Finding |

|---|---|

| Appearance | Light grey to light pink powder |

| Purity (HPLC) | >99.5% |

| Purity (Potentiometry Titre) | 98.7% - 99.6% |

| Melting Point | 242.5°C |

| Impurity: m-phenylenediamine (B132917) | <100 ppm |

| Impurity: 2,4-diaminoanisole (B165692) | Not detected (LOD: 100 ppm) |

| Water Content | 0.02% w/w |

Data sourced from the SCCS Opinion on this compound dihydrochloride. europa.eu

Its availability as a well-characterized, high-purity substance allows it to be used as a reagent in research and as a standard for quality control in industries where it is utilized. medchemexpress.com

Potential in Advanced Composite Materials Development

Advanced composite materials, which combine a reinforcement (like carbon or glass fibers) with a polymer matrix, are critical in sectors like aerospace and automotive for creating lightweight, high-performance structures. repoxyble.eutoraytac.com A significant portion of these composites relies on thermoset polymer matrices, particularly epoxy-based systems. repoxyble.eu The development of new composite materials is an active area of research, with a focus on creating multifunctional properties such as thermal management or electrical conductivity. nwpu.edu.cnrepoxyble.eu

This compound possesses significant potential for use in this field, specifically as a component in the polymer matrix. Aromatic diamines are a well-established class of curing agents, or hardeners, for epoxy resins. The two amine groups of this compound can react with the epoxide rings of the resin monomers, initiating a cross-linking reaction that forms the rigid, three-dimensional network of the final cured composite.

The specific structure of this compound—an aromatic diamine with a flexible hydroxyethoxy side chain—could offer unique advantages. The aromatic core would contribute to the thermal stability and stiffness of the resulting matrix, while the side chain could potentially enhance properties like toughness, moisture resistance, or adhesion to the reinforcing fibers compared to simpler, more rigid diamine hardeners. As research continues into novel bio-based and multifunctional composites, molecules like this compound represent enabling components for developing the next generation of advanced materials. repoxyble.eu

Future Directions in 2,4 Diaminophenoxyethanol Research

Development of Novel and Sustainable Synthetic Methodologies

Current synthesis of 2,4-Diaminophenoxyethanol and its salts, such as the dihydrochloride (B599025) and sulfate (B86663) forms, often involves multi-step processes. chemicalbook.comresearchgate.netgoogle.compatsnap.comgoogle.compatsnap.com A common route starts with 2,4-dinitrochlorobenzene, which undergoes condensation with ethylene (B1197577) glycol, followed by hydrogenation and subsequent salification. chemicalbook.comgoogle.compatsnap.comgoogle.com While effective, these methods present opportunities for improvement in terms of sustainability and efficiency.